1-(1-Chloroethyl)-3-methoxybenzene
Description
1-(1-Chloroethyl)-3-methoxybenzene (CAS: 58114-05-9, C₉H₁₁ClO) is an aromatic compound featuring a methoxy group at the para position relative to a 1-chloroethyl substituent on a benzene ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the preparation of enantiomerically enriched ketones . The chloroethyl group introduces reactivity for nucleophilic substitution or elimination, while the methoxy group directs electrophilic aromatic substitution.
Properties
IUPAC Name |
1-(1-chloroethyl)-3-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOANFEVQVLUDDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511730 | |
| Record name | 1-(1-Chloroethyl)-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58114-05-9 | |
| Record name | 1-(1-Chloroethyl)-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30511730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-chloroethyl)-3-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Chloroethyl)-3-methoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 3-methoxybenzene (anisole) with 1-chloroethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of 1-(1-Chloroethyl)-3-methoxybenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Chloroethyl)-3-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-(1-Hydroxyethyl)-3-methoxybenzene.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the chlorine atom can yield 1-ethyl-3-methoxybenzene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: 1-(1-Hydroxyethyl)-3-methoxybenzene.
Oxidation: 3-Methoxyacetophenone.
Reduction: 1-Ethyl-3-methoxybenzene.
Scientific Research Applications
1-(1-Chloroethyl)-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of alkylating agents on biological systems.
Industry: The compound is used in the manufacture of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Chloroethyl)-3-methoxybenzene involves its ability to act as an alkylating agent. The chlorine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with various substrates. This property makes it useful in organic synthesis and potentially in medicinal chemistry for the development of therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Methoxybenzene Derivatives
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Electronic Effects : The electron-withdrawing chloroethyl group in 1-(1-Chloroethyl)-3-methoxybenzene increases electrophilicity at the benzylic position compared to electron-donating substituents like hex-5-enyloxy in 5a .
- Steric Influence : Bulky substituents (e.g., 4-chlorophenylethynyl in 1e) hinder rotational freedom, affecting reaction stereoselectivity .
- Reactivity : The dichlorovinyl group in 1b facilitates addition reactions due to its unsaturated structure, whereas the chloroethyl group in the target compound is prone to elimination or substitution .
Physicochemical Properties
Spectral Data Comparison:
- Methoxy Group Consistency : The methoxy proton signal remains near δ 3.80–3.82 across analogs, confirming minimal electronic perturbation from substituents .
- Substituent-Specific Shifts : Fluorine in F13 induces distinct splitting patterns, while dichlorovinyl groups in 1b produce characteristic singlet peaks .
Biological Activity
1-(1-Chloroethyl)-3-methoxybenzene, also known as m-Methoxybenzyl chloride or 3-Methoxybenzyl chloride, is an organic compound with the chemical formula C₉H₁₁ClO. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and interactions with biological systems.
Chemical Structure and Properties
The structure of 1-(1-Chloroethyl)-3-methoxybenzene features a methoxy group (-OCH₃) attached to a benzene ring at the meta position relative to a chloroethyl group (-CH₂CHCl) at the 1-position. Its molecular weight is approximately 172.64 g/mol. The presence of these functional groups suggests potential reactivity and biological significance.
Biological Activities
Research indicates that compounds similar to 1-(1-Chloroethyl)-3-methoxybenzene exhibit various biological activities, including:
- Antimicrobial Effects : Some studies suggest that related compounds may possess antimicrobial properties, potentially making them useful in developing new antibiotics.
- Anticancer Potential : Structural analogs have been investigated for their ability to inhibit cancer cell proliferation, indicating a possible role in cancer therapy.
- Neuropharmacological Effects : Compounds with similar structures have been shown to interact with neurotransmitter systems, which may have implications for treating neuropsychiatric disorders.
The exact mechanism of action for 1-(1-Chloroethyl)-3-methoxybenzene is not fully understood; however, its interactions with biological targets can be inferred based on studies of structurally related compounds. Potential mechanisms include:
- Enzyme Inhibition : Similar compounds have been reported to inhibit various enzymes, affecting metabolic pathways and cell signaling.
- Receptor Modulation : The compound may interact with specific receptors, potentially modulating neurotransmitter activity or other signaling pathways.
Study on Anticancer Activity
A study conducted by researchers at Osaka University explored the anticancer properties of structurally related compounds. The findings suggested that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines through apoptosis induction mechanisms. This highlights the potential of 1-(1-Chloroethyl)-3-methoxybenzene as a lead compound for further anticancer drug development .
Neuropharmacological Investigation
Another investigation focused on the neuropharmacological effects of similar compounds in animal models. The study revealed that these compounds could enhance cholinergic signaling in the brain, suggesting potential therapeutic applications for cognitive disorders such as Alzheimer's disease .
Comparative Analysis of Related Compounds
To better understand the unique properties of 1-(1-Chloroethyl)-3-methoxybenzene, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Characteristics | Notable Biological Properties |
|---|---|---|
| 1-(2-Chloroethyl)-4-methoxybenzene | Chloroethyl at the 2-position | Exhibits different reactivity patterns |
| 1-(Chloromethyl)-3-methoxybenzene | Chloromethyl instead of chloroethyl | Typically more reactive due to leaving group |
| 2-Methoxy-4-chlorophenylacetylene | Contains an acetylene group | Known for unique electronic properties |
This table illustrates how variations in structure can influence biological activity and reactivity patterns among similar compounds.
Safety and Toxicity Concerns
While exploring the biological activity of 1-(1-Chloroethyl)-3-methoxybenzene, it is crucial to consider safety and toxicity. The compound has been classified as corrosive and an irritant, necessitating careful handling in laboratory settings . Toxicological studies are essential to assess the safety profile before any therapeutic application.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
